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molecular formula C12H11N3 B8629915 3-Pyridinecarbaldehyde phenylhydrazone

3-Pyridinecarbaldehyde phenylhydrazone

Cat. No. B8629915
M. Wt: 197.24 g/mol
InChI Key: NHYWOFCMLOALEI-UHFFFAOYSA-N
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Patent
US04212868

Procedure details

10.8 g of 3-pyridinecarbaldehyde was dissolved in 30 ml of ethanol. 10.8 g of phenylhydrazine was added to the stirred solution, at room temperature. 3 crystallized out as yellow prisms, mp 158-160.5° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.[C:9]1([NH:15][NH2:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(O)C>[C:9]1([NH:15][N:16]=[CH:7][C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3 crystallized out as yellow prisms, mp 158-160.5° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NN=CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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